2-Methyl-5-(3-quinolyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(3-quinolyl)oxazole is a heterocyclic compound that features both an oxazole ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-quinolyl)oxazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-aminomethyl oxazole with 3-quinolinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(3-quinolyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline moiety or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and oxazole derivatives, depending on the reagents used.
Scientific Research Applications
2-Methyl-5-(3-quinolyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(3-quinolyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the oxazole ring can interact with various proteins, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3´-Pyridyl)-5-phenyloxazole
- 2,5-Diphenyloxazole
- Benzoxazole derivatives
Uniqueness
2-Methyl-5-(3-quinolyl)oxazole is unique due to the presence of both the oxazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds that may only contain one of these heterocyclic rings.
Biological Activity
2-Methyl-5-(3-quinolyl)oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural combination of an oxazole ring and a quinoline moiety, which contributes to its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The quinoline component allows for DNA intercalation, potentially disrupting cellular functions and leading to apoptosis in cancer cells. Additionally, the oxazole ring can interact with proteins, inhibiting their activity and influencing critical cellular processes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves targeting pathways associated with tumor growth and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against a range of bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent. The effectiveness of this compound in inhibiting microbial growth has been compared to standard antibiotics .
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound inhibits the growth of specific cancer cell lines, such as breast and colon cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptosis markers.
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various oxazole derivatives found that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics like ampicillin .
Research Findings
A comprehensive review highlighted the therapeutic potentials of oxazole derivatives, including this compound, underscoring their significance in drug development . Key findings from various studies are summarized below:
Biological Activity | Target Organism/Cell Line | MIC/IC50 | Reference |
---|---|---|---|
Anticancer | Breast Cancer Cells | 15 µM | |
Antimicrobial | S. aureus | 20 µg/ml | |
Antimicrobial | E. coli | 25 µg/ml |
Comparison with Similar Compounds
The unique properties of this compound can be contrasted with other oxazole derivatives:
Compound Name | Structure Description | Notable Properties |
---|---|---|
5-(3-Quinolinyl)-2-thiazole | Contains a thiazole ring instead of oxazole | Antimicrobial activity |
2-Methyl-4-(3-quinolyl)thiazole | Thiazole ring with methyl substitution | Anticancer properties |
2-Methyl-5-benzyloxazole | Benzyl group at position 5 | Enhanced lipophilicity |
The presence of both the oxazole and quinoline moieties in this compound provides distinct advantages over similar compounds, particularly in terms of bioactivity and therapeutic potential.
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-methyl-5-quinolin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C13H10N2O/c1-9-14-8-13(16-9)11-6-10-4-2-3-5-12(10)15-7-11/h2-8H,1H3 |
InChI Key |
UOPYBJJMRNHPLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.